Cas no 897472-49-0 (6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

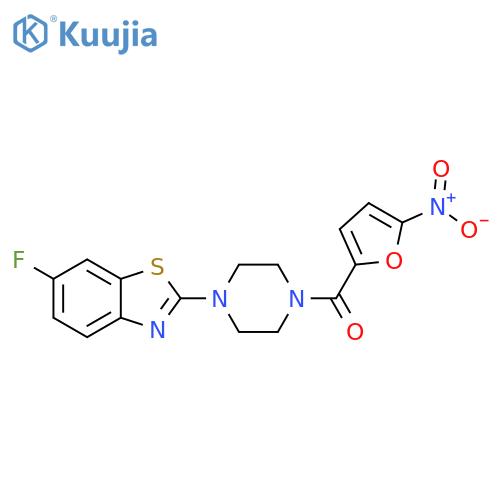

897472-49-0 structure

商品名:6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole

CAS番号:897472-49-0

MF:C16H13FN4O4S

メガワット:376.362225294113

CID:5480918

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- Methanone, [4-(6-fluoro-2-benzothiazolyl)-1-piperazinyl](5-nitro-2-furanyl)-

- 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole

-

- インチ: 1S/C16H13FN4O4S/c17-10-1-2-11-13(9-10)26-16(18-11)20-7-5-19(6-8-20)15(22)12-3-4-14(25-12)21(23)24/h1-4,9H,5-8H2

- InChIKey: GFTSBSZENZHFKB-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=NC3=CC=C(F)C=C3S2)CC1)(C1=CC=C([N+]([O-])=O)O1)=O

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2609-0774-75mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-20mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-30mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-10μmol |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-20μmol |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-5mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-25mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-5μmol |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-40mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2609-0774-15mg |

6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole |

897472-49-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole 関連文献

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

897472-49-0 (6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量